Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methylpyrrole with ethyl acetate under acidic conditions . This reaction proceeds through the formation of an intermediate, which is then converted to the desired product through a series of steps involving heating and purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar in structure but lacks the amino group.
2-Amino-1H-pyrrole-3-carboxylic acid ethyl ester: Similar but with different substituents on the pyrrole ring.
Uniqueness
Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino and ethyl groups make it a versatile intermediate in various synthetic pathways.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 2-amino-1-ethyl-5-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-7(3)6-8(9(12)11)10(13)14-5-2/h6H,4-5,11H2,1-3H3 |
InChI Key |
VGZVCBIPDXKDGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=C1N)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.